molecular formula C8H8N2O B8302198 2,2'(3-Oxocyclobutane-1,1-diyl)diacetonitrile

2,2'(3-Oxocyclobutane-1,1-diyl)diacetonitrile

Cat. No.: B8302198
M. Wt: 148.16 g/mol
InChI Key: FLQCWZFJEJFKJB-UHFFFAOYSA-N
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Description

2,2'(3-Oxocyclobutane-1,1-diyl)diacetonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-[1-(cyanomethyl)-3-oxocyclobutyl]acetonitrile

InChI

InChI=1S/C8H8N2O/c9-3-1-8(2-4-10)5-7(11)6-8/h1-2,5-6H2

InChI Key

FLQCWZFJEJFKJB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(CC#N)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2,2′-(3,3-dimethoxycyclobutane-1,1-diyl)diacetonitrile (2 g, 0.01 mol) in acetone (5 mL) was added p-toluenesulfonic acid (1 g, 0.006 mol). The mixture was stirred at rt over weekend. The reaction was neutralized with aq. saturated NaHCO3 solution, extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and evaporated to give a crude product as brown oil.
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